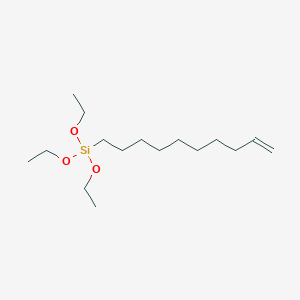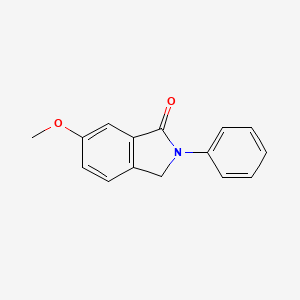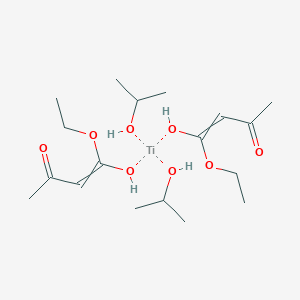
1-Nitro-2-(1-phenylvinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-(1-phenylvinyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylvinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nitro-2-(1-phenylvinyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of a suitable precursor, such as 1-phenylvinylbenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-2-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol, or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 1-amino-2-(1-phenylvinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-(1-phenylvinyl)benzene in chemical reactions typically involves the electrophilic nature of the nitro group. The nitro group can activate the benzene ring towards nucleophilic attack, facilitating substitution reactions. In reduction reactions, the nitro group undergoes a stepwise reduction to form an amine, involving intermediate stages such as nitroso and hydroxylamine derivatives .
Comparación Con Compuestos Similares
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring.
1-Nitro-2-phenylethylene: Similar structure but with an ethylene linkage instead of a vinyl group.
2-Nitrostyrene: Contains a nitro group and a styrene moiety, similar to 1-Nitro-2-(1-phenylvinyl)benzene but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both a nitro group and a phenylvinyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic applications, making it a valuable compound in organic chemistry .
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-nitro-2-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16)17/h2-10H,1H2 |
Clave InChI |
SFULVGCNUGYRQH-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


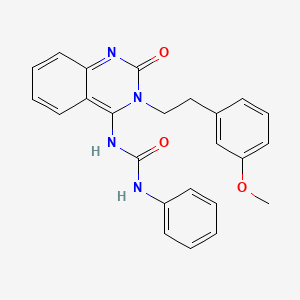
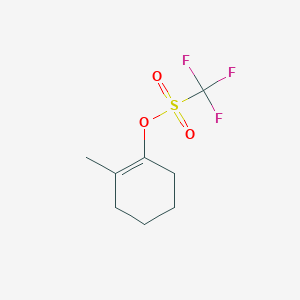
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
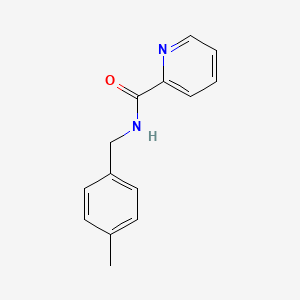
![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
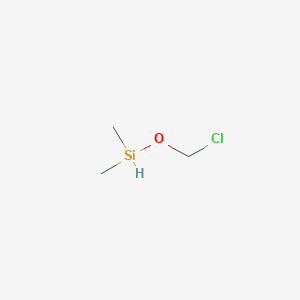
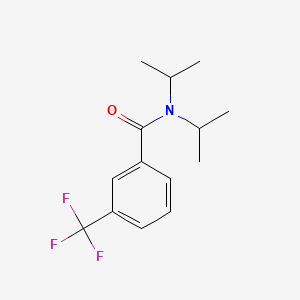
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
